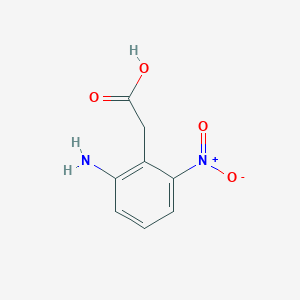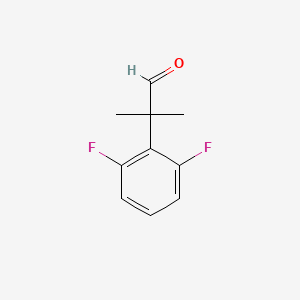
2-(2,6-Difluorophenyl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanal typically involves the reaction of 2,6-difluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial processes.
化学反应分析
Types of Reactions
2-(2,6-Difluorophenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(2,6-Difluorophenyl)-2-methylpropanol.
Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.
科学研究应用
2-(2,6-Difluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,6-Difluorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in various chemical reactions that modulate the compound’s activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzaldehyde: Shares the difluorophenyl group but lacks the methylpropanal moiety.
2,6-Difluorophenylacetic acid: Contains a similar difluorophenyl group but with an acetic acid moiety.
2,6-Difluorophenol: Features the difluorophenyl group with a hydroxyl group.
Uniqueness
2-(2,6-Difluorophenyl)-2-methylpropanal is unique due to the combination of the difluorophenyl group and the methylpropanal moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
2-(2,6-difluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10F2O/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
InChI 键 |
HIJCYKXPSMUGST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
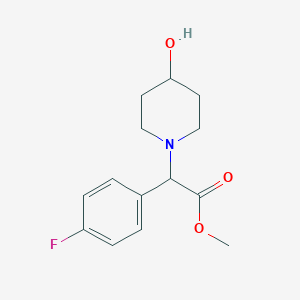
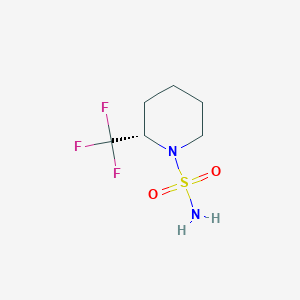
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
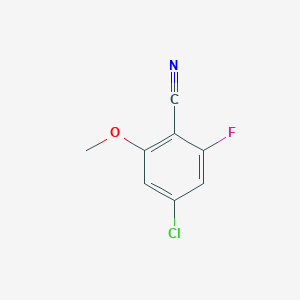
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
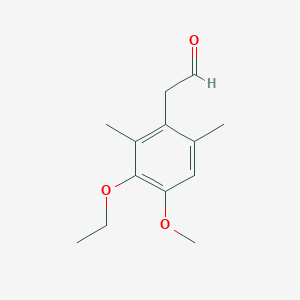

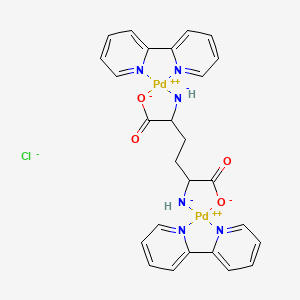
![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
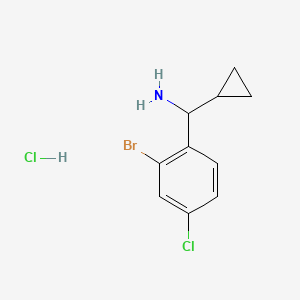
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
